Product packaging for 1-Methoxyisoquinoline-3-carboxylic acid(Cat. No.:CAS No. 1094553-95-3)

1-Methoxyisoquinoline-3-carboxylic acid

Cat. No.: B1647500
CAS No.: 1094553-95-3
M. Wt: 203.19 g/mol
InChI Key: NWNVQKMMXJLWEE-UHFFFAOYSA-N
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Description

1-Methoxyisoquinoline-3-carboxylic acid (CAS 1094553-95-3) is a high-value heterocyclic building block with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol. This compound is supplied as a solid powder and should be stored sealed in a dry environment at room temperature. Its structure features a carboxylic acid functional group, making it a versatile intermediate for various chemical transformations, including esterification and amidation reactions, which are pivotal in organic synthesis and medicinal chemistry. This compound is of significant interest in methodological development for organic synthesis. Scientific literature describes the application of the Heck reaction for the synthesis of ester derivatives of 1-alkoxyisoquinoline-3-carboxylic acids, highlighting the utility of this chemical scaffold in constructing complex molecular architectures. As a carboxylic acid, this compound can undergo reactions typical of its class, such as decarboxylation, reduction, and conversion to acid halides, making it a valuable reagent for researchers in synthetic chemistry. Predicted physical properties include a boiling point of 376.3±27.0 °C and a pKa of 4.30±0.30, indicating it is a moderately strong acid. Safety Information: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B1647500 1-Methoxyisoquinoline-3-carboxylic acid CAS No. 1094553-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxyisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-8-5-3-2-4-7(8)6-9(12-10)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNVQKMMXJLWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094553-95-3
Record name 1-methoxyisoquinoline-3-carboxylic acid
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Synthetic Methodologies for 1 Methoxyisoquinoline 3 Carboxylic Acid

Cyclization-Based Syntheses

Cyclization strategies are fundamental to constructing the bicyclic isoquinoline (B145761) core. These methods involve the formation of the pyridine (B92270) ring fused to a pre-existing benzene (B151609) ring, starting from appropriately substituted acyclic precursors.

Cyclization of Methyl 2-(2,2,2-trifluoroacetylamino)acrylate Arylation Products

A significant and modern approach to synthesizing the 1-methoxyisoquinoline-3-carboxylic acid framework involves an intramolecular cyclization of a complex acrylate (B77674) derivative. This process begins with a palladium-catalyzed Heck-type arylation of methyl 2-(2,2,2-trifluoroacetylamino)acrylate with a substituted 2-iodobenzoate (B1229623). researchgate.netresearchgate.net

The subsequent cyclization of the arylation product is a key step. For instance, the reaction with methyl 4,6-dichloro-2-iodobenzoate leads to the formation of the corresponding this compound ester. researchgate.netresearchgate.net A notable feature of this condensation is that the cyclization proceeds through the loss of a water molecule rather than methanol (B129727), which is crucial for establishing the desired 1-methoxy substitution pattern on the isoquinoline ring. researchgate.netresearchgate.net This methodology is advantageous as it allows for the preparation of isoquinolines that contain electron-withdrawing groups on the benzene portion of the molecule. researchgate.netresearchgate.net

Ring Closure Reactions of Appropriate Precursors

Classic ring closure reactions provide foundational routes to the isoquinoline nucleus, although their specific application to this compound may vary. The Pomeranz-Fritsch reaction, first reported in 1893, is a primary example. thermofisher.comwikipedia.org This acid-catalyzed cyclization of a benzalaminoacetal, formed by condensing a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine, directly yields the isoquinoline core. wikipedia.orgorganicreactions.org

The reaction is typically a two-stage process involving the initial formation of the benzalaminoacetal (a Schiff base), followed by the acid-catalyzed ring closure to form the aromatic isoquinoline. organicreactions.orgresearchgate.net While the Pomeranz-Fritsch synthesis is versatile and allows for substituent orientations that are difficult to achieve with other methods, it can be limited by the requirement for strong acid conditions, which may not be compatible with all substrates. organicreactions.orgresearchgate.net Modifications to this reaction, such as the Schlittler-Muller and Bobbitt modifications, have expanded its scope to produce C1-substituted and tetrahydroisoquinoline derivatives, respectively. thermofisher.com

Functional Group Manipulation Approaches

Instead of constructing the isoquinoline core from scratch, these methods involve modifying a pre-existing isoquinoline or a related precursor to install the desired functional groups, namely the 1-methoxy and 3-carboxylic acid moieties.

Methylation Strategies of Isoquinoline Derivatives

A direct route to the 1-methoxy group involves the methylation of a 1-hydroxyisoquinoline (B23206) precursor. The starting material, 1-hydroxyisoquinoline-3-carboxylic acid (or its ester), exists in tautomeric equilibrium with its 1-oxo-1,2-dihydroisoquinoline form. Alkylation of such precursors can yield a mixture of products.

Studies on analogous heterocyclic systems, such as methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrate the regioselectivity of this process. Subsequent alkylation with methyl iodide (CH₃I) leads to a mixture of both O-methylation and N-methylation products. researchgate.netmdpi.com Notably, the O-methylated product, which corresponds to the desired 1-methoxy derivative in the isoquinoline series, is often the predominant isomer. researchgate.net This regioselectivity provides a viable pathway for synthesizing the target compound from an accessible hydroxy-isoquinoline intermediate.

Table 1: Conditions for Methylation of a Model Hydroxy-quinoline-carboxylate researchgate.net
BaseSolventTemperatureTimeProduct Ratio (O-methylated : N-methylated)
NaHDMFRoom Temp.1 h75 : 25
K₂CO₃DMF60 °C3 h70 : 30

Amination of Halogenated Isoquinoline Intermediates

The introduction of functional groups onto the isoquinoline ring can also be achieved through nucleophilic substitution on halogenated intermediates. While not a direct route to the title compound, the amination of a 1-chloro or 1-bromo-isoquinoline-3-carboxylic acid derivative represents a potential, albeit multi-step, pathway. This would involve first introducing an amino group, which would then need to be converted to a hydroxy group (e.g., via a diazonium salt intermediate), followed by methylation as described above. The synthesis of 1-aminoisoquinolines from halogenated precursors is a known transformation, which can then be further elaborated. harvard.edu However, this approach is less direct compared to the cyclization and methylation strategies for this specific target.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for C-C bond formation and are central to efficient syntheses of the this compound framework. mdpi.com

The Heck reaction is particularly relevant, providing the foundation for the cyclization method discussed previously (Section 2.1.1). researchgate.netresearchgate.net The catalytic cycle of the Heck reaction typically involves:

Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (e.g., a 2-iodobenzoate derivative) to form a palladium(II) species.

Migratory Insertion: The alkene (e.g., methyl 2-amidoacrylate) coordinates to the palladium center and inserts into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming a new alkene product and a palladium-hydride species.

Reductive Elimination/Base Regeneration: The active Pd(0) catalyst is regenerated in the presence of a base.

This palladium-catalyzed arylation is the key step in creating the precursor for the subsequent ring-closing reaction that forms the isoquinoline ring system. researchgate.netresearchgate.net The versatility of palladium catalysis also extends to other related transformations, such as the aminocarbonylation of halo-isoquinolines to produce isoquinoline-carboxamides or the α-arylation of esters and nitriles to generate precursors for 3-hydroxy and 3-aminoisoquinolines. mdpi.comrsc.org

Table 2: Key Palladium-Catalyzed Reactions in Isoquinoline Synthesis
Reaction TypePurposeKey IntermediatesCatalyst Example
Heck ReactionForms the C-C bond for subsequent cyclization. researchgate.netresearchgate.netArylated 2-amidoacrylates. researchgate.netresearchgate.netPd(OAc)₂/PPh₃
α-Arylation of EstersConstructs the tetrahydroisoquinoline core. mdpi.comβ-(N-2-iodobenzyl)-amino esters. mdpi.comPd(PPh₃)₄
AminocarbonylationIntroduces a carboxamide group at C1. mdpi.com1-Iodoisoquinoline. mdpi.comPd(OAc)₂/XantPhos

Heck Reaction Applications for 1-Alkoxyisoquinoline-3-carboxylic Acid Esters

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, serves as a powerful tool for constructing the isoquinoline framework. organic-chemistry.orglibretexts.org This methodology is particularly effective for synthesizing 1-alkoxyisoquinoline-3-carboxylic acid esters, which are direct precursors to the target carboxylic acid. researchgate.netresearchgate.net The reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org

In this context, a common approach is the palladium(0)-catalyzed Heck-type arylation of 2-amidoacrylates using a suitably substituted 2-iodobenzene derivative. researchgate.netresearchgate.net This reaction creates a key intermediate that can then undergo cyclization to form the desired isoquinoline ring system. The versatility of the Heck reaction allows for the preparation of isoquinolines that possess electron-withdrawing groups on the benzene ring, a feature that can be challenging to achieve with traditional isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions. researchgate.netquimicaorganica.org

Research has demonstrated that the cyclization of the arylation product derived from methyl 2-(2,2,2-trifluoroacetylamino)acrylate and methyl 4,6-dichloro-2-iodobenzoate yields the corresponding this compound ester. researchgate.netresearchgate.net An interesting aspect of this condensation is the elimination of water rather than methanol during the ring-closing step. researchgate.netresearchgate.net This specific pathway has been successfully utilized in the synthesis of methyl 1-(tert-butoxycarbonylmethoxy)isoquinoline-3-carboxylate. researchgate.netresearchgate.net

Table 1: Key Features of Heck Reaction in Isoquinoline Synthesis

Feature Description
Catalyst Palladium(0) complexes are typically used.
Reactants 2-Amidoacrylates and 2-substituted iodobenzenes. researchgate.net
Key Transformation Arylation of the acrylate followed by intramolecular cyclization.

| Advantage | Allows for the synthesis of isoquinolines with electron-withdrawing groups. researchgate.netresearchgate.net |

Palladium(0)-Catalyzed Arylation of 2-Amidoacrylates

A specific and highly effective application of palladium catalysis is the arylation of 2-amidoacrylates. researchgate.netresearchgate.net This method provides a direct route to precursors of isoquinoline-3-carboxylates. The process involves the palladium(0)-catalyzed reaction between a 2-amidoacrylate, such as methyl 2-(2,2,2-trifluoroacetylamino)acrylate, and an appropriate 2-substituted iodobenzene. researchgate.netresearchgate.net

This reaction is a foundational step in a convergent synthesis strategy that allows for the regioselective construction of the isoquinoline skeleton. nih.gov The palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide (an α-arylation) can generate a protected 1,5-dicarbonyl intermediate, which is then cyclized with an ammonia (B1221849) source to form the isoquinoline ring. rsc.orgrsc.org This approach is noted for its tolerance of a wide range of substituents, enabling the synthesis of electron-deficient isoquinolines that are otherwise difficult to access. rsc.org

Ester Hydrolysis for Carboxylic Acid Formation

The final step in the synthesis of this compound from its corresponding ester precursor is typically an ester hydrolysis reaction. This is a standard and well-established chemical transformation used to convert an ester functional group into a carboxylic acid. thieme-connect.com

After the successful synthesis of the methyl or ethyl ester of this compound via methods like the Heck reaction or palladium-catalyzed arylation, the ester group is cleaved. researchgate.netnih.gov This is commonly achieved by treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system, followed by acidification to neutralize the resulting carboxylate salt and precipitate the free carboxylic acid. thieme-connect.com

Table 2: General Conditions for Ester Hydrolysis

Reagents Conditions Product
Ester Precursor, Base (e.g., NaOH, KOH) Aqueous/alcoholic solvent, heat Carboxylate Salt

Novel Synthetic Pathways from Aromatic 1,2-Dialdehydes and Phosphonoglycine Derivatives

A novel and general synthesis for methyl isoquinoline-3-carboxylates has been developed utilizing aromatic 1,2-dialdehydes and protected phosphonoglycine derivatives. researchgate.net This method offers an alternative and efficient route to the isoquinoline core. iisc.ac.in

In this pathway, the reaction between an aromatic 1,2-dialdehyde and a phosphonoglycine derivative, such as a Cbz-phosphonoglycine methyl ester, leads to the formation of the isoquinoline-3-carboxylate structure. researchgate.netiisc.ac.in This approach is advantageous as it allows for the preparation of isoquinolines that bear electron-withdrawing groups on the benzene ring. researchgate.netiisc.ac.in Furthermore, the methodology has been extended to include various heterocyclic 1,2-dialdehydes, demonstrating its versatility. iisc.ac.in This synthetic strategy represents a significant advancement, providing access to a range of highly functionalized isoquinoline derivatives that are valuable for further chemical exploration and drug discovery. iisc.ac.in

Chemical Reactivity and Transformations of 1 Methoxyisoquinoline 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, serving as a handle for numerous transformations including esterification, decarboxylation, reduction, and amide bond formation.

Esterification Reactions

The conversion of 1-methoxyisoquinoline-3-carboxylic acid to its corresponding esters is a fundamental transformation, typically achieved through acid-catalyzed esterification, also known as Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The process is an equilibrium, and often the alcohol is used as the solvent to drive the reaction to completion.

Synthesis of related isoquinoline (B145761) esters, such as ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate, has been successfully demonstrated, highlighting the applicability of these methods to the isoquinoline core. rsc.org Industrial processes for esterification may be carried out at elevated temperatures (130-170 °C) and pressures (1-20 bar) using heterogeneous catalysts like sulfonic resins to improve efficiency and facilitate catalyst removal. nih.gov

Table 1: Representative Esterification Conditions

Reactant Reagent/Catalyst Solvent Conditions Product
This compound Methanol (B129727), H₂SO₄ (cat.) Methanol Reflux Methyl 1-methoxyisoquinoline-3-carboxylate

Note: This table represents typical, generalized conditions for Fischer esterification as applied to the target molecule.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a significant reaction pathway for heteroaromatic carboxylic acids. The stability of the resulting carbanion or the mechanism of CO₂ elimination dictates the feasibility of the reaction. For isoquinoline carboxylic acids, the position of the carboxyl group and the reaction conditions are critical. The presence of the electronegative nitrogen atom adjacent to the carboxyl group, as in picolinic acid, can facilitate decarboxylation by stabilizing the transition state. cdnsciencepub.com

While simple heating can sometimes effect decarboxylation, the reaction is often sluggish. Catalytic methods, such as using copper salts in quinoline (B57606) (the "copper-quinoline" method), are known to promote the decarboxylation of aromatic carboxylic acids. acs.org Additionally, modern synthetic methods have been developed for the selective decarboxylation of substituted quinoline and isoquinoline carboxylic acids. google.com Such processes can involve the direct removal of the -COOH group or the decarboxylation of an alkoxycarbonyl group (-COOR). google.com

Reduction to Alcohol Derivatives

The carboxylic acid functional group can be reduced to a primary alcohol, (1-methoxyisoquinolin-3-yl)methanol. This transformation typically requires powerful reducing agents due to the low electrophilicity of the carboxyl carbon.

Lithium aluminum hydride (LAH) is a common and effective reagent for this purpose. The reaction proceeds by converting the carboxylic acid to an aluminum carboxylate salt, which is then reduced to the primary alcohol. The process generally requires an excess of LAH and is followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product.

Alternatively, the carboxylic acid can first be converted to its methyl or ethyl ester, which is then reduced. The reduction of esters can sometimes offer better control. For instance, the reduction of methyl isoquinoline-3-carboxylate with a controlled amount of LAH (0.5 equivalents) at low temperatures (-78 °C) has been shown to yield the corresponding aldehyde, 3-isoquinolinecarboxaldehyde, rather than the alcohol. Complete reduction to the alcohol would necessitate harsher conditions, such as using a larger excess of LAH and allowing the reaction to proceed at a higher temperature.

Table 2: Reduction of Isoquinoline-3-Carboxylic Acid Derivatives

Starting Material Reagent Conditions Product Reference
This compound 1. LiAlH₄ (excess) 2. H₃O⁺ workup THF, Reflux (1-Methoxyisoquinolin-3-yl)methanol General Method

Amide Formation via Carboxylic Acid Activation

The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in a non-reactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, coupling agents are employed.

Common carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. chemistrysteps.com These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily attacked by the amine to form the amide bond. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress side reactions and improve yields, particularly when coupling with less reactive, electron-deficient amines. nih.gov Other modern coupling reagents include HATU, HBTU, and PyBOP. stackexchange.com The synthesis of amides from the related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is well-documented, utilizing reagents like EDC, demonstrating the applicability of these methods. stackexchange.commdpi.com

Table 3: Common Coupling Agents for Amide Synthesis

Coupling Agent Full Name Notes
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea (B33335) byproduct, easy removal. chemistrysteps.com
DCC N,N'-Dicyclohexylcarbodiimide Insoluble urea byproduct, removed by filtration. chemistrysteps.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Highly effective, especially for hindered couplings. nih.gov

Anhydride and Thioester Formation

Beyond esters and amides, the carboxylic acid can be converted into other derivatives such as anhydrides and thioesters. Anhydrides can be formed by reacting the carboxylate salt with an acyl chloride or by using a dehydrating agent on two equivalents of the carboxylic acid. For related amino acids like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, treatment with phosgene (B1210022) can yield an N-carboxy anhydride, which is a useful intermediate for peptide synthesis. researchgate.net

Thioesters are important intermediates in biochemistry and organic synthesis. They can be prepared from carboxylic acids and thiols using dehydrating agents like DCC. rsc.org Alternatively, the carboxylic acid can be activated first, for example, by converting it to an acid chloride or anhydride, which then reacts with a thiol or its corresponding salt. rsc.org

Transformations at the Methoxy (B1213986) Group

The methoxy group at the C-1 position is an aryl methyl ether and is susceptible to cleavage to yield the corresponding 1-hydroxyisoquinoline (B23206) derivative (which exists in equilibrium with its tautomer, isoquinolin-1(2H)-one). This O-demethylation is a common transformation in natural product synthesis and medicinal chemistry.

Standard chemical methods for cleaving aryl methyl ethers include treatment with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). Nucleophilic demethylation can also be achieved using reagents like lithium iodide in pyridine (B92270) or sodium thiomethoxide in a polar aprotic solvent.

In biological systems, enzymatic O-demethylation is a key transformation in the metabolism of benzylisoquinoline alkaloids. Dioxygenase enzymes have been identified in the opium poppy that catalyze the O-demethylation of various alkaloids, including those with methoxy groups on the isoquinoline core. nih.gov This suggests that biocatalytic approaches could also be viable for the transformation of this compound.

Nucleophilic Substitution Reactions

The 1-position of the isoquinoline ring is analogous to the α-position of pyridine and is susceptible to nucleophilic attack, particularly when substituted with a good leaving group. In the case of this compound, the methoxy group can act as a leaving group, facilitated by the electron-withdrawing nature of the adjacent nitrogen atom and the carboxylic acid at the 3-position.

While direct experimental data on the nucleophilic substitution of this compound is not extensively documented in publicly available literature, the reactivity of analogous systems provides insight into potential transformations. For instance, 1-haloisoquinolines readily undergo nucleophilic substitution with various nucleophiles. iust.ac.ir Similarly, studies on 1-methoxyindoles bearing an electron-withdrawing group at the 3-position have shown that the methoxy group can be displaced by nucleophiles.

Based on these precedents, it is plausible that the methoxy group of this compound can be substituted by various nucleophiles, such as amines, to yield 1-aminoisoquinoline-3-carboxylic acid derivatives. libretexts.orgnih.gov The reaction would likely proceed through an addition-elimination mechanism.

Table 1: Plausible Nucleophilic Substitution Reactions

NucleophilePotential ProductReaction Conditions
Ammonia (B1221849)1-Aminoisoquinoline-3-carboxylic acidHeating in a sealed tube or autoclave
Primary/Secondary Amine1-(Alkyl/Dialkyl)aminoisoquinoline-3-carboxylic acidHeating with the corresponding amine
Hydrazine (B178648)1-Hydrazinylisoquinoline-3-carboxylic acidReaction with hydrazine hydrate

It is important to note that the reaction with amines can sometimes lead to a mixture of products due to the potential for the newly formed aminoisoquinoline to act as a nucleophile itself, leading to further substitution. youtube.commasterorganicchemistry.com

Reactions of the Isoquinoline Ring System

Oxidation to Quinoline Derivatives

The oxidation of the isoquinoline ring system is generally a challenging transformation. Under vigorous conditions, isoquinoline itself tends to undergo ring cleavage, leading to degradation products such as phthalic acid and pyridine-3,4-dicarboxylic acid. thieme-connect.depharmaguideline.com

The transformation of an isoquinoline derivative into a quinoline derivative is not a straightforward oxidation reaction but would likely involve a more complex rearrangement or ring-opening and subsequent ring-closing sequence. There is no direct evidence in the reviewed literature for the oxidation of this compound to a quinoline derivative. The synthesis of quinoline-3-carboxylic acids typically proceeds through established methods like the Pfitzinger or Doebner-von Miller reactions, which build the quinoline core from acyclic precursors. nih.gov

A patent describes a method for synthesizing substituted 3-quinoline carboxylic acids from functionalized quinolines through carbonylation and selective decarboxylation, but this does not involve an isoquinoline starting material. acs.org Therefore, the conversion of this compound to a quinoline derivative remains a hypothetical transformation without direct experimental support in the current body of scientific literature.

Structural Elucidation and Spectroscopic Characterization of 1 Methoxyisoquinoline 3 Carboxylic Acid

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a unique fingerprint based on its structural components. By analyzing the absorption or scattering of light, specific functional groups and their chemical environment can be identified.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides valuable information about the functional groups present. For 1-Methoxyisoquinoline-3-carboxylic acid, the key functional groups are the carboxylic acid, the methoxy (B1213986) group, and the isoquinoline (B145761) ring system.

The presence of the carboxylic acid is typically confirmed by a very broad absorption band due to the O-H stretching vibration of the hydrogen-bonded dimer, which is expected to appear in the region of 2500-3300 cm⁻¹. orgchemboulder.comopenstax.orgspectroscopyonline.com Superimposed on this broad band are the sharper C-H stretching absorptions. orgchemboulder.com The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp band, typically found between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids due to conjugation. openstax.orgspectroscopyonline.com Another characteristic absorption is the C-O stretching, which is coupled with O-H in-plane bending, and appears in the 1320-1210 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

The methoxy group (-OCH₃) is expected to show a characteristic C-H stretching vibration slightly below 3000 cm⁻¹, typically in the 2860–2800 cm⁻¹ range. semanticscholar.org The aromatic isoquinoline core will exhibit C-H stretching vibrations above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range. orgchemboulder.com The C=C and C=N stretching vibrations of the aromatic rings typically appear in the 1631-1400 cm⁻¹ region. orgchemboulder.comirphouse.com

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
3100-3000MediumAromatic C-H stretch
~2850Weak to MediumMethoxy C-H stretch
1710-1680Strong, SharpC=O stretch (Carboxylic acid)
1630-1500Medium to StrongAromatic C=C and C=N stretch
1450-1400MediumAromatic C=C stretch
1320-1210MediumC-O stretch / O-H in-plane bend
~1250StrongAsymmetric C-O-C stretch (Methoxy)
~1030MediumSymmetric C-O-C stretch (Methoxy)
950-910Broad, MediumO-H out-of-plane bend

Note: The values in this table are predicted based on characteristic group frequencies for similar molecular structures and are not derived from experimental data for this specific compound.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While polar bonds like C=O show strong IR absorptions, non-polar bonds and symmetric vibrations often yield strong Raman signals.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The C=C stretching vibrations of the isoquinoline ring system should produce strong bands in the 1600-1500 cm⁻¹ region. irphouse.commdpi.com The C=O stretching of the carboxylic acid, while strong in the IR, will likely be weaker in the Raman spectrum, appearing around 1670-1650 cm⁻¹. nih.gov The symmetric breathing modes of the aromatic rings are also characteristic and would appear at lower frequencies. The methoxy group vibrations would also be present.

Table 2: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000MediumAromatic C-H stretch
1620-1500StrongAromatic C=C and C=N ring stretching
~1660Weak to MediumC=O stretch (Carboxylic acid)
~1400StrongRing stretching / C-H in-plane bend
~1000StrongAromatic ring breathing mode

Note: The values in this table are predicted based on characteristic group frequencies for similar molecular structures and are not derived from experimental data for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. The wavelength of maximum absorption (λmax) is particularly sensitive to the extent of conjugation in a molecule.

The isoquinoline ring system is an extended aromatic chromophore that absorbs in the UV region. Unsubstituted isoquinoline exhibits multiple absorption bands, typically around 220, 270, and 320 nm. researchgate.net The presence of substituents can cause a shift in these absorption maxima. In this compound, the methoxy group acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption bands. The carboxylic acid group, being conjugated with the aromatic system, will also influence the electronic transitions.

The π → π* transitions of the conjugated isoquinoline system are expected to be the most intense. Based on Woodward-Fieser rules for α,β-unsaturated carbonyl compounds, the extended conjugation in this compound would be expected to result in absorption maxima at longer wavelengths compared to the unsubstituted parent compound. slideshare.netslideshare.netwikipedia.orggpatindia.com The n → π* transition of the carbonyl group is also possible but is typically much weaker. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Predicted λmax (nm)Electronic TransitionChromophore
~230π → πIsoquinoline ring
~280π → πIsoquinoline ring
~330π → π*Conjugated system

Note: The values in this table are predicted based on the analysis of similar conjugated aromatic systems and are not derived from experimental data for this specific compound.

Computational Chemistry and Theoretical Studies of 1 Methoxyisoquinoline 3 Carboxylic Acid

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of this is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial in drug discovery for estimating the binding affinity and mode of action of a potential drug candidate.

For compounds with scaffolds like quinoline (B57606) and isoquinoline (B145761), molecular docking has been widely used to explore their potential as inhibitors for various biological targets. mdpi.comnih.govresearchgate.netnih.govnih.govnih.gov For instance, derivatives of quinoline-3-carboxamide (B1254982) have been studied as inhibitors of DNA damage and response (DDR) kinases, where docking simulations revealed key interactions within the enzyme's binding pocket. mdpi.com Similarly, docking studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives helped to understand their role as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov

These studies typically involve preparing a 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the receptor's active site. A scoring function then estimates the binding free energy for each pose, with the lowest energy pose considered the most likely binding mode. nih.gov

While these methodologies are directly applicable to 1-methoxyisoquinoline-3-carboxylic acid, specific molecular docking studies investigating its interaction with particular protein targets are not prominently featured in available scientific literature.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations can predict a wide array of molecular properties, including geometries, reaction energies, and spectroscopic data. mongoliajol.info

Prediction of pKa Values and Ionization States

The acid dissociation constant (pKa) is a critical parameter that describes the tendency of a molecule to donate a proton at a specific pH. For a carboxylic acid, it indicates the equilibrium between its protonated (-COOH) and deprotonated (-COO⁻) forms. Predicting pKa values computationally is of significant interest in chemistry and pharmacology.

Various quantum chemical methods have been developed to accurately predict the pKa of carboxylic acids. nih.gov High-level ab initio methods and, more commonly, Density Functional Theory (DFT) are employed, often in combination with a polarizable continuum solvent model (such as SMD or PCM) to simulate the aqueous environment. nih.govosti.gov The choice of the DFT functional is crucial for accuracy. Studies have shown that functionals like M06-2X and CAM-B3LYP can provide reliable pKa predictions for carboxylic acids, with mean unsigned errors often below 1.0 pKa unit. nih.govosti.govmdpi.comrsc.org The direct method, which calculates the free energy change of the deprotonation reaction in solution, is a common and effective approach. mdpi.comresearchgate.net

Table 1: Common Quantum Chemical Methods for pKa Prediction of Carboxylic Acids
Method/FunctionalSolvent ModelTypical Mean Unsigned Error (pKa units)Reference
PBE0SMD~0.87 - 1.40 rsc.org
M06-2XSMD~0.9 nih.govosti.gov
B3LYPSMD~0.93 rsc.org
CAM-B3LYPSMD~0.23 mdpi.com

Although these methods are well-established, a specific, computationally predicted pKa value for this compound is not available in the cited literature.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface, or energy landscape, maps the energy of a molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers to interconversion.

For this compound, the primary sources of conformational flexibility are the rotation around the single bond connecting the carboxylic acid group to the isoquinoline ring and the rotation of the methoxy (B1213986) group. The carboxylic acid moiety itself can exist in two main planar conformations: syn and anti, defined by the O=C-O-H dihedral angle. nih.gov The syn conformation is generally considered more stable. nih.govic.ac.uk Theoretical studies on simple aromatic carboxylic acids, like benzoic acid, have used quantum chemical calculations to identify the lowest energy conformers and have confirmed that the syn-carboxyl conformation is significantly lower in energy. aip.org

A full conformational analysis of this compound would involve systematically rotating these key bonds and calculating the energy at each step to map out the complete energy landscape, a task for which specific published data is not currently available.

Prediction of Physicochemical Descriptors

Computational methods are routinely used to predict key physicochemical properties that govern a molecule's behavior, such as its solubility and mobility.

XlogP Values

XlogP is a computed value for the logarithm of the partition coefficient (logP), which measures the ratio of a solute's concentration in a mixture of two immiscible solvents (typically octanol (B41247) and water) at equilibrium. It is a key indicator of a molecule's hydrophobicity. The predicted XlogP for this compound is available from computational models. uni.lu

Table 2: Predicted XlogP Value
DescriptorPredicted ValueSource
XlogP2.3 uni.lu

Collision Cross Section (CCS) Prediction

The Collision Cross Section (CCS) is a measure of the effective area of a gas-phase ion as it moves through a buffer gas under the influence of an electric field. mdpi.com It is an important identifying characteristic in ion mobility-mass spectrometry. CCS values can be predicted computationally using various methods, including trajectory methods and, increasingly, machine learning models trained on large datasets. mdpi.comacs.orgnih.govacs.orgnih.gov For this compound, predicted CCS values for various ion adducts have been calculated and are available in public databases. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values
Adductm/zPredicted CCS (Ų)
[M+H]⁺204.06552140.3
[M+Na]⁺226.04746149.5
[M-H]⁻202.05096142.7
[M+NH₄]⁺221.09206158.5
[M+K]⁺242.02140146.9
[M+H-H₂O]⁺186.05550133.7
[M+HCOO]⁻248.05644161.1
[M+CH₃COO]⁻262.07209183.3
uni.lu

Computational and Theoretical Insights into this compound

Due to a lack of available scientific literature providing specific computational and theoretical research on this compound, a detailed analysis as outlined in the requested article structure cannot be provided at this time.

Theoretical studies, such as those employing Density Functional Theory (DFT), are crucial for understanding the geometric and electronic properties of a molecule. Similarly, Structure-Property Relationship (SPR) investigations provide valuable data on how a molecule's structure influences its physicochemical properties. Without published research in these areas for this compound, any attempt to generate the requested detailed article would be speculative and would not adhere to the required standards of scientific accuracy.

Further research and publication of computational and theoretical data for this compound are needed to enable a comprehensive scientific review as requested.

Medicinal and Biological Chemistry Research on 1 Methoxyisoquinoline 3 Carboxylic Acid and Its Analogs

Mechanism-of-Action Studies at the Molecular Level

The investigation into the precise molecular mechanisms by which 1-methoxyisoquinoline-3-carboxylic acid and its analogs exert their biological effects is a focal point of ongoing research. These studies aim to identify and characterize the specific molecular targets and cellular pathways modulated by these compounds, providing a rational basis for their further development.

Enzyme Interaction and Modulation Research

Research into the enzymatic interactions of isoquinoline (B145761) derivatives has revealed a potential mechanism of action for this class of compounds. Notably, derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), a structurally related core, have been identified as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT). nih.govwikipedia.org PNMT is a crucial enzyme in the biosynthesis of epinephrine, catalyzing the transfer of a methyl group from S-adenosylmethionine to norepinephrine. anl.gov

The inhibition of PNMT by THIQ derivatives suggests that this compound may also interact with this or other methyltransferases. nih.govanl.gov The isoquinoline scaffold can act as a template that presents functional groups in a specific spatial orientation to fit into the active site of an enzyme, potentially interfering with substrate binding or the catalytic process. While direct inhibitory studies on this compound and PNMT are not extensively documented in the reviewed literature, the established activity of its analogs provides a strong rationale for investigating this potential interaction. The structural features of this compound, including the methoxy (B1213986) and carboxylic acid groups, could play a significant role in its binding affinity and selectivity for various enzymes.

Cellular Signaling Pathway Modulation, e.g., MAPK/ERK

The mitogen-activated protein kinase (MAPK) cascades, particularly the extracellular signal-regulated kinase (ERK) pathway, are fundamental signaling conduits that regulate a multitude of cellular activities, including proliferation, differentiation, and apoptosis. nih.govcusabio.com The MAPK/ERK pathway is a common target for therapeutic intervention in various diseases. researchgate.net This pathway involves a cascade of protein kinases—Raf, MEK, and ERK—that relay extracellular signals to the nucleus, leading to changes in gene expression. cusabio.com

Currently, specific research detailing the direct modulation of the MAPK/ERK signaling pathway by this compound is not available in the public domain. However, given the central role of this pathway in cellular regulation, it represents a plausible target for bioactive compounds. Future research may explore whether this isoquinoline derivative can influence the phosphorylation status of key proteins within the MAPK/ERK cascade, thereby affecting downstream cellular responses.

Cytochrome P450 Enzyme Interaction Analysis

The cytochrome P450 (CYP450) family of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs and environmental compounds. nih.govmdpi.com These enzymes play a critical role in the detoxification and clearance of substances from the body. nih.gov An analysis of the interaction between a new chemical entity and CYP450 enzymes is a standard and crucial step in drug discovery and development to assess potential drug-drug interactions and metabolic stability. researchgate.net

As of the current literature review, specific studies on the interaction of this compound with cytochrome P450 enzymes have not been reported. Such investigations would be essential to understand its metabolic fate and potential to interfere with the metabolism of other co-administered drugs. Future research would likely involve in vitro assays with human liver microsomes to determine which CYP450 isozymes are responsible for its metabolism and whether it acts as an inhibitor or inducer of these enzymes. researchgate.net

Antimicrobial Research and Development

The search for novel antimicrobial agents is a critical area of research, and isoquinoline derivatives have emerged as a promising class of compounds with potential applications in this field.

Antibacterial Spectrum Against Plant Pathogens

Recent studies have highlighted the potential of isoquinoline derivatives as effective antibacterial agents against various plant pathogens.

Ralstonia solanacearum is a devastating soil-borne bacterium responsible for causing bacterial wilt in a wide range of economically important crops. nih.gov Research has demonstrated that isoquinoline-3-carboxylic acid, a close structural analog of this compound, exhibits significant antibacterial activity against R. solanacearum. researchgate.net This finding suggests that the isoquinoline-3-carboxylic acid scaffold is a promising pharmacophore for the development of novel bactericides to combat this plant pathogen. researchgate.net While direct studies on this compound are pending, the activity of its analog provides a strong impetus for its evaluation against R. solanacearum.

Compound Target Pathogen Observed Activity Reference
Isoquinoline-3-carboxylic acidRalstonia solanacearumSignificant antibacterial activity researchgate.net

Further research is warranted to determine the specific antibacterial spectrum and efficacy of this compound against R. solanacearum and other plant pathogens. nih.govredalyc.org

Acidovorax citrulli

Research into isoquinoline derivatives has identified significant antibacterial action against various plant pathogens. researchgate.net An analog, isoquinoline-3-carboxylic acid (IQ3CA), has demonstrated notable antibacterial efficacy against Acidovorax citrulli (Ac), the causative agent of bacterial fruit blotch in cucurbits. researchgate.netfrontiersin.org In laboratory studies, IQ3CA exhibited potent activity, with an EC50 value of 17.35 μg/mL against this bacterium. researchgate.net Further investigations in pot experiments revealed that IQ3CA provides a strong protective effect against Ac, with a reported efficacy of 68.56% at a concentration of 200 μg/mL. researchgate.net This protective effect was comparable to the agricultural antibiotic kasugamycin (B1663007) and superior to thiosen copper. researchgate.net Microscopic examination showed that treating Ac cells with IQ3CA at 25 μg/mL led to morphological changes, including a curved and sunken appearance and compromised cell membrane integrity. researchgate.net The compound was also found to inhibit the motility, exopolysaccharide production, and biofilm formation of Ac. researchgate.net

Xanthomonas oryzae pv. oryzicola

Xanthomonas oryzae pv. oryzicola (Xoc), the pathogen responsible for bacterial leaf streak in rice, is another bacterium susceptible to isoquinoline-3-carboxylic acid (IQ3CA). researchgate.netmdpi.com In vitro evaluations have confirmed the significant antibacterial properties of IQ3CA against Xoc. researchgate.net The compound was effective at inhibiting the growth of this pathogen, displaying an EC50 value of 15.63 μg/mL. researchgate.net This activity is part of a broader spectrum of action against several key plant pathogenic bacteria. researchgate.net

Xanthomonas campestris pv. campestris

The antibacterial spectrum of isoquinoline-3-carboxylic acid (IQ3CA) also includes Xanthomonas campestris pv. campestris (Xcc), the bacterium that causes black rot in cruciferous plants. researchgate.netnih.gov Studies evaluating a range of isoquinoline derivatives found that IQ3CA possesses significant antibacterial activity against Xcc. researchgate.net The measured efficacy, represented by its EC50 value, was determined to be 16.27 μg/mL. researchgate.net

Pectobacterium carotovorum subsp. carotovorum

Isoquinoline-3-carboxylic acid (IQ3CA) has been tested for its activity against Pectobacterium carotovorum subsp. carotovorum (Pcc), a pathogen known for causing soft rot disease in a variety of crops. researchgate.netnih.gov Research findings indicate that IQ3CA demonstrates significant antibacterial effects on Pcc. researchgate.net The EC50 value for IQ3CA against this bacterium was recorded as 14.82 μg/mL. researchgate.net

Xanthomonas fragariae

The antibacterial activity of isoquinoline-3-carboxylic acid (IQ3CA) extends to Xanthomonas fragariae (Xf), the causal agent of angular leaf spot in strawberries. researchgate.netnih.gov In vitro screening of isoquinoline derivatives highlighted IQ3CA for its potent bactericidal effects. researchgate.net It exhibited the strongest activity against Xf among the tested pathogens, with an EC50 value of 8.38 μg/mL. researchgate.net

Interactive Data Table: In Vitro Antibacterial Activity of Isoquinoline-3-carboxylic acid (IQ3CA)

Bacterial SpeciesCommon Disease CausedEC50 Value (μg/mL)
Acidovorax citrulli (Ac)Bacterial Fruit Blotch17.35 researchgate.net
Xanthomonas oryzae pv. oryzicola (Xoc)Bacterial Leaf Streak15.63 researchgate.net
Xanthomonas campestris pv. campestris (Xcc)Black Rot16.27 researchgate.net
Pectobacterium carotovorum subsp. carotovorum (Pcc)Soft Rot14.82 researchgate.net
Xanthomonas fragariae (Xf)Angular Leaf Spot8.38 researchgate.net

Investigations into Bactericidal Mechanisms

Bacterial Cell Wall Synthesis Interference

The bacterial cell wall is a crucial structure for survival, making its biosynthesis pathway an attractive target for antimicrobial agents. lumenlearning.commdpi.com Several classes of antibiotics function by inhibiting different stages of peptidoglycan synthesis, which is the main component of the bacterial cell wall. lumenlearning.commdpi.com Research into the mechanisms of isoquinoline compounds suggests they can disrupt this fundamental process.

Preliminary studies on alkynyl isoquinoline derivatives have shown that they can perturb the cell wall biosynthesis of Staphylococcus aureus. nih.govvt.edu While the precise target within the pathway was not specified, this indicates that the isoquinoline scaffold is capable of interfering with this essential cellular function. nih.govvt.edu Furthermore, investigations into isoquinoline-3-carboxylic acid (IQ3CA) revealed that treatment caused destroyed cell membrane integrity in Acidovorax citrulli. researchgate.net The cell membrane is where key steps of cell wall synthesis occur, involving lipid carriers like undecaprenyl phosphate (B84403) (C55-P) that transport peptidoglycan precursors to the exterior of the cell. mdpi.com Disruption of the membrane's integrity could indirectly inhibit cell wall construction. researchgate.net Some isoquinoline alkaloids are also known to interfere with protein kinases, which are vital for signal transduction pathways that could regulate cell wall metabolism. The inhibition of cell wall synthesis can occur through various mechanisms, including blocking the enzymes that build the peptidoglycan subunits or interfering with the transport of these subunits across the cell membrane. lumenlearning.com

Inhibition of Bacterial Motility and Exopolysaccharide Production

Research into isoquinoline-3-carboxylic acid (IQ3CA), a close analog of this compound, has revealed its potential to interfere with key bacterial virulence factors. Specifically, studies have shown that IQ3CA can inhibit the motility and the production of exopolysaccharides (EPS) in the plant pathogen Acidovorax citrulli (Ac). researchgate.net Exopolysaccharides are crucial components of the extracellular matrix that protects bacteria and is integral to biofilm formation. nih.govmdpi.com The inhibition of EPS production is a significant finding, as this matrix plays a vital role in protecting microorganisms from environmental stresses such as temperature changes, pH variations, and host immune defenses. nih.gov By disrupting these mechanisms, isoquinoline-3-carboxylic acid demonstrates potential as a lead compound for developing agents that can control plant diseases. researchgate.net

The ability of certain compounds to suppress bacterial motility is a key strategy in combating bacterial infections, as motility is often a prerequisite for colonization and the initiation of biofilm formation. aimspress.com Similarly, targeting exopolysaccharide synthesis can weaken the structural integrity of the bacterial community, making it more susceptible to antimicrobial treatments. aimspress.com The observed effects of IQ3CA on both motility and EPS production in Ac highlight its promise as an antibacterial agent. researchgate.net

Biofilm Formation Prevention

The prevention of biofilm formation is a critical goal in antimicrobial research, as biofilms create a protected environment for bacteria, making them highly resistant to conventional treatments. nih.govnih.gov Isoquinoline-3-carboxylic acid (IQ3CA) has been shown to effectively prevent the formation of biofilms by Acidovorax citrulli. researchgate.net This antibiofilm activity is likely a direct consequence of its ability to inhibit bacterial motility and exopolysaccharide (EPS) production, both of which are foundational steps in the five-stage process of biofilm development. researchgate.netaimspress.com

The process of biofilm formation begins with the initial attachment of planktonic bacteria to a surface, which becomes irreversible and leads to the formation of a monolayer protected by an extracellular matrix. aimspress.com This matrix, rich in EPS, facilitates cell-to-cell adhesion and the maturation of the biofilm. nih.govaimspress.com By inhibiting the synthesis of EPS and preventing bacterial movement, compounds like IQ3CA can disrupt the initial stages of this process, thereby preventing the establishment of a mature, resilient biofilm. researchgate.netaimspress.com The demonstrated efficacy of IQ3CA in this area suggests its potential as a lead compound for developing new antibiofilm agents. researchgate.net

Broader Pharmacological Potential of Isoquinoline Scaffolds

The isoquinoline core structure is a prominent feature in a vast number of natural and synthetic compounds that exhibit a wide array of pharmacological activities. semanticscholar.org This heterocyclic scaffold is found in many alkaloids and has been a fruitful basis for the discovery of new therapeutic agents. nih.govbenthamdirect.com

Neuroprotective Property Explorations

Isoquinoline alkaloids have been extensively investigated for their neuroprotective effects, showing potential in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. nih.govnih.govdoaj.org These compounds can exert their protective effects on neurons through various mechanisms. nih.govresearchgate.net Key mechanisms include reducing oxidative stress, inhibiting neuroinflammation, regulating autophagy, and improving mitochondrial function. nih.govresearchgate.net

Extracts from plants rich in isoquinoline alkaloids, such as Glaucium grandiflorum, have demonstrated an ability to offer neuroprotection by minimizing intracellular reactive oxygen species (ROS). mdpi.com The antioxidant properties are often attributed to the presence of aromatic hydroxyl groups in the alkaloid structure. mdpi.com Several specific isoquinoline alkaloids have been identified as having significant neuroprotective potential. nih.gov

AlkaloidSource ExampleReported Neuroprotective MechanismReference
NuciferineLotus leafInhibits neuroinflammation, reduces oxidative damage, regulates autophagy. nih.gov
BerberineCoptis chinensisImproves metabolic disorders, optimizes energy metabolism, anti-inflammatory. nih.gov
TetrandrineStephania tetrandraAnti-inflammatory, antioxidant. nih.gov
TetrahydropalmatineCorydalisGeneral neuroprotective effects. researchgate.net

Antineoplastic and Antiproliferative Activity Studies

The isoquinoline scaffold is a key component in numerous compounds studied for their anticancer properties. nih.govnih.gov These molecules have been shown to combat cancer through diverse mechanisms, including the induction of cell cycle arrest, apoptosis (programmed cell death), and autophagy. nih.govresearchgate.net Their anticancer effects can stem from their ability to bind to DNA, inhibit critical enzyme activity, or interfere with microtubule polymerization, which is essential for cell division. nih.gov

A wide range of synthetic and natural isoquinoline derivatives have demonstrated significant cytotoxic and antiproliferative activity against various human cancer cell lines. nih.govresearchgate.net For instance, certain phenylaminoisoquinolinequinones, derived from an isoquinoline-5,8-quinone chemotype, have shown potent antiproliferative effects against gastric, lung, and bladder cancer cell lines, with some compounds exhibiting submicromolar IC₅₀ values. nih.gov Similarly, pyrrolo[2,1-a]isoquinoline-based molecules known as lamellarins are noted for their potent cytotoxicity against tumor cells. rsc.org

Compound Type/ExampleMechanism/TargetTargeted Cancer Cell LinesReference
Phenylaminoisoquinolinequinones (e.g., compound 4b)Induces remarkable increase in antiproliferative activity.AGS (gastric), SK-MES-1 (lung), J82 (bladder). nih.gov
NoscapineBinds to microtubules, induces mitotic arrest and apoptosis.MCF-7, MDA-MB-231 (breast), CEM (leukemia). nih.gov
SanguinarineCauses microtubule depolymerization.HeLa (cervical). nih.gov
Lamellarin DFunctions as a Topoisomerase I poison, induces apoptosis.DU-145, LNCaP (prostate), K562 (leukemia). rsc.org
Isoquinoline-based compoundsInhibition of cell proliferation, induction of apoptosis.Human lung cancer cell lines. researchgate.net

Antiviral Activity

Isoquinoline alkaloids have emerged as promising candidates for the development of antiviral agents. nih.govsruc.ac.uk These naturally occurring compounds can interfere with multiple pathways crucial for viral replication. nih.gov Research has demonstrated their effectiveness against a range of DNA and RNA viruses. nih.govresearchgate.net For example, a study evaluating 33 different isoquinoline alkaloids found selective inhibition against the Parainfluenza-3 (PI-3) virus, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/ml, although they were inactive against Herpes Simplex Virus (HSV). researchgate.net

The mechanisms of antiviral action for isoquinoline alkaloids can involve the disruption of key cellular signaling pathways that viruses hijack for their own replication, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK) pathways. nih.gov In the context of the COVID-19 pandemic, certain isoquinoline-based alkaloids like emetine, cephaeline, and papaverine (B1678415) were identified as having high potential to combat SARS-CoV-2 due to their strong antiviral and anti-inflammatory effects. nih.gov

Kinase Inhibition and Cannabinoid Receptor Modulation

The versatility of the isoquinoline scaffold extends to its role in modulating key signaling proteins like kinases and cannabinoid receptors. google.comnih.gov

Kinase Inhibition: Quinoline (B57606) and isoquinoline derivatives are recognized as important scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy. nih.gov Isoquinoline-based compounds have been designed to selectively target specific kinases involved in cancer cell proliferation and survival. nih.gov For example, novel isoquinoline-tethered quinazoline (B50416) derivatives were synthesized and showed significantly improved selectivity and inhibitory activity against Human Epidermal Growth Factor Receptor 2 (HER2), a key target in certain breast cancers, when compared to the established drug lapatinib. nih.gov Other research has focused on pyrrolo[2,1-a]isoquinolines, like lamellarins, which can act as potent protein kinase inhibitors, including against EGFR mutants responsible for drug resistance in non-small cell lung cancer. rsc.org

Cannabinoid Receptor Modulation: Isoquinoline derivatives have been developed as modulators of cannabinoid receptors (CB receptors), particularly the CB1 receptor, which is highly expressed in the central nervous system. google.comwiley.com Instead of acting as direct activators (agonists) or blockers (antagonists) at the primary binding site, many of these compounds function as allosteric modulators. nih.gov Allosteric modulators bind to a different site on the receptor, subtly changing the receptor's shape and thereby enhancing or diminishing the effect of the body's own endocannabinoids. nih.gov This approach offers the potential for more precise control over receptor signaling, which could lead to therapeutics with fewer side effects than traditional orthosteric ligands. nih.gov Patent applications have been filed for isoquinoline derivatives designed specifically for their utility in managing conditions associated with the modulation of cannabinoid receptors. google.com

Drug Design and Lead Compound Identification

The isoquinoline-3-carboxylic acid framework, and particularly its saturated analog 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), are recognized as "privileged scaffolds" in medicinal chemistry. mdpi.com Their rigid, conformationally constrained structures make them valuable building blocks for designing enzyme inhibitors and other bioactive molecules, often serving as a replacement for amino acids like phenylalanine or tyrosine in peptide-based drug design. mdpi.comiisc.ac.in Research has focused on identifying and optimizing lead compounds based on this core structure for various therapeutic targets.

A primary strategy in the design of drugs based on this scaffold involves targeting enzymes by utilizing the carboxylic acid group as a key interacting moiety. The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core has been successfully used to develop inhibitors for Matrix Metalloproteinases (MMPs) and Aminopeptidase (B13392206) N (APN/CD13).

For MMPs, the design strategy leverages the carboxylate group for its zinc-chelating function, which is critical for inhibiting the enzyme's catalytic domain. researchgate.net Structure-activity relationship (SAR) studies have led to the development of nonpeptidic 2-arylsulfonyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates. researchgate.net In this design, the arylsulfonyl group is positioned to bind to the hydrophobic S1' specificity pocket of the enzyme, enhancing inhibitor potency and specificity, particularly for MMP-8. researchgate.net

Similarly, novel derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been designed and synthesized as inhibitors of aminopeptidase N (APN/CD13). nih.gov Through screening and optimization, researchers identified compound 12h as a potent lead, exhibiting an IC₅₀ of 6.28 ± 0.11 μM. This level of activity is comparable to that of Bestatin, a known APN inhibitor, marking compound 12h as a promising lead for the development of future anticancer agents. nih.gov

Table 1: Enzyme Inhibitors Based on the Tetrahydroisoquinoline-3-Carboxylic Acid Scaffold

Compound Class Target Enzyme Design Strategy Lead Compound Example Activity Reference
2-Arylsulfonyl-tetrahydroisoquinoline-3-carboxylates MMP-8 Carboxylate for Zn²⁺ chelation; Arylsulfonyl group targets S1' hydrophobic pocket. Not specified by name Potent inhibition researchgate.net

Another successful approach involves using the isoquinoline-3-carboxylic acid moiety as a key pharmacophore in anti-tumor drug design. nih.gov A novel strategy conjugated multiple isoquinoline-3-carboxylic acid units into a single molecule. nih.gov This led to the identification of Compound 6 , which links two isoquinoline-3-carboxylic acid moieties and a benzoic acid via a tris(2-aminoethyl)amine (B1216632) scaffold. In vivo evaluations demonstrated that this lead compound possesses high therapeutic efficacy and low systemic toxicity at effective doses, highlighting the potential of using multiple pharmacophores in this class for designing new anti-tumor drugs. nih.gov

The versatility of the scaffold is further demonstrated in the field of ion channel modulation. A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid diamides were identified from a compound library as enhancers of chloride transport in cells expressing the mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.gov Subsequent analoging and lead optimization efforts improved the potency of the initial hit by more than 30-fold. This research yielded several analogs with EC₅₀ values below 10 nM in cellular chloride transport assays, showcasing a successful lead identification and development campaign based on this scaffold. nih.gov

Table 2: Lead Compounds for Other Therapeutic Targets

Lead Compound/Class Therapeutic Target Design Strategy / Finding Key Result Reference
Compound 6 Cancer Conjugation of multiple isoquinoline-3-carboxylic acid pharmacophores. High in vivo efficacy and low toxicity. nih.gov

The parent compound, this compound, is noted for its potential antibacterial activity and serves as a tool for investigating enzyme interactions. smolecule.com Variations in the substitution pattern on the isoquinoline ring, such as the position of the methoxy group or the replacement of the carboxylic acid with an amine, can lead to different pharmacological profiles, including neuroprotective properties. smolecule.com This highlights the core scaffold's tunability for identifying lead compounds against a diverse range of biological targets.

Applications in Materials Science and Organic Synthesis

Utilization as a Building Block in Complex Heterocyclic Synthesis

The isoquinoline-3-carboxylic acid framework is a fundamental building block for the construction of more complex heterocyclic systems. Its utility stems from the ability of the carboxylic acid group to be converted into various other functionalities and the potential for reactions on the isoquinoline (B145761) ring itself.

One of the key methods for synthesizing esters of 1-alkoxyisoquinoline-3-carboxylic acids is the palladium-catalyzed Heck reaction. researchgate.netresearchgate.net This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of the isoquinoline core from acyclic precursors. researchgate.netorganic-chemistry.org For instance, the cyclization of a methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product can yield the corresponding 1-methoxyisoquinoline-3-carboxylic acid ester. researchgate.netresearchgate.net This synthetic route is significant as it allows for the preparation of isoquinolines that possess electron-withdrawing groups on the benzene (B151609) ring. researchgate.net

These synthetic methods underscore the role of this compound derivatives as versatile intermediates. They serve as precursors to a variety of more complex molecules, including other substituted isoquinolines and fused heterocyclic systems. nih.govresearchgate.netnih.gov The general class of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids (THIQs or Tics), which are reduced derivatives, are considered "privileged scaffolds" in medicinal chemistry due to their widespread occurrence in biologically active compounds and natural alkaloids. iisc.ac.inmdpi.comrsc.org Various synthetic strategies, such as the Pictet-Spengler and Bischler-Napieralski reactions, are employed to create diverse libraries of these complex heterocyclic derivatives from simpler building blocks. iisc.ac.inmdpi.com

Table 1: Key Synthetic Reactions Involving Isoquinoline-3-Carboxylic Acid Scaffolds

Reaction NameDescriptionApplication Example
Heck Reaction A palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orglibretexts.orgSynthesis of 1-alkoxyisoquinoline-3-carboxylic acid esters. researchgate.netresearchgate.net
Pictet-Spengler Reaction Cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. iisc.ac.inmdpi.com
Bischler-Napieralski Reaction Acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can be reduced.Preparation of various tetrahydroisoquinoline systems. iisc.ac.inmdpi.com

Role in Novel Material Development

Isoquinoline derivatives are finding applications in the development of advanced materials with unique properties. amerigoscientific.com While direct applications of this compound in this area are emerging, the broader class of heterocyclic carboxylic acids is instrumental in creating novel materials such as Metal-Organic Frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). researchgate.netrsc.org Carboxylic acids are among the most common functional groups used in these organic linkers due to their strong coordination with metal centers. researchgate.net The rigid and geometrically defined structure of linkers like isoquinoline-3-carboxylic acid can be exploited to control the topology, pore size, and functionality of the resulting MOF. rsc.org Such materials are investigated for a wide range of applications, including gas storage, separation, and catalysis. researchgate.netacs.org The presence of the nitrogen atom in the isoquinoline ring and the oxygen of the methoxy (B1213986) group can offer additional coordination sites or be functionalized post-synthesis to tune the properties of the material.

Furthermore, isoquinoline-based polymers and copolymers have been explored for their potential in creating advanced materials. amerigoscientific.com The aromatic nature of the isoquinoline ring contributes to thermal stability and can impart useful electronic or photophysical properties to a polymer chain, making them candidates for specialty plastics or electronic materials.

Application in Fine Chemical Production

Fine chemicals are pure, complex, single chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty chemicals. The synthesis of complex molecules based on the isoquinoline-3-carboxylic acid scaffold is a prime example of fine chemical production.

Research has focused on designing and synthesizing novel compounds for biomedical applications. For example, a novel anti-tumor agent was developed by conjugating two isoquinoline-3-carboxylic acid units and a benzoic acid molecule together. nih.gov This complex molecule demonstrated high therapeutic efficacy and low systemic toxicity in preclinical evaluations, highlighting the value of the isoquinoline-3-carboxylic acid moiety as a pharmacophore in drug design. nih.gov

The production of various derivatives of quinoline-3-carboxylic acids and isoquinoline-3-carboxylic acids for evaluation as potential antimicrobial or protein kinase inhibitors also falls within the domain of fine chemical production. nih.govnih.gov These syntheses often involve multi-step processes to create highly pure and specific molecular architectures intended for high-value applications.

Use in Dye and Pigment Synthesis

The isoquinoline structural backbone is utilized in the manufacture of certain dyes and pigments. amerigoscientific.comwikipedia.org The extended aromatic system of the isoquinoline ring is a chromophore (a color-bearing part of a molecule), which can be modified to produce a wide range of colors. The stability of these compounds to light, heat, and chemical degradation is a valuable property for dyes and pigments. amerigoscientific.com

A well-known example from the related quinoline (B57606) family is Quinoline Yellow, which sees use as a colorant. amerigoscientific.com The ability to chemically modify the isoquinoline ring system allows for the fine-tuning of the color and other properties of the resulting dyes. While specific use of this compound in commercial dyes is not widely documented, its structure is representative of the class of heterocyclic compounds that are foundational to the dye and pigment industry. amerigoscientific.comscribd.com The carboxylic acid group can also function as an auxochrome, a group that modifies the color and can be used to bind the dye to fabrics or other materials. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Landscape

Current research on 1-Methoxyisoquinoline-3-carboxylic acid has primarily focused on its synthesis, with established methods for its preparation. The Heck reaction has been successfully employed for the synthesis of its ester derivatives, providing a reliable route to this chemical scaffold. researchgate.netresearchgate.net The synthesis of related isoquinoline (B145761) and tetrahydroisoquinoline carboxylic acids has also been extensively studied, offering a broader context for synthetic strategies. mdpi.comiisc.ac.inrsc.orgresearchgate.net

The biological potential of this compound is largely inferred from the activities of structurally similar compounds. The isoquinoline and quinoline (B57606) cores are well-established pharmacophores, exhibiting a wide range of biological effects. nih.govnih.govmdpi.comnih.govresearchgate.netarabjchem.orgmdpi.comsdiarticle4.comnih.govresearchgate.netnih.govmdpi.comnuph.edu.uaresearchgate.net Studies on compounds like isoquinoline-3-carboxylic acid have demonstrated significant antibacterial activity, suggesting a promising avenue for investigation for its methoxy (B1213986) derivative. researchgate.net Furthermore, the broader class of isoquinoline alkaloids has shown potent antiviral and anticancer activities, hinting at the therapeutic potential that this compound may possess. nih.govnih.govmdpi.comnih.govresearchgate.netnih.gov

Identification of Research Gaps and Opportunities

Despite the foundational knowledge, several critical research gaps exist:

Limited Biological Data: There is a scarcity of direct biological testing data for this compound itself. While the activities of related compounds are encouraging, dedicated studies are needed to elucidate its specific biological profile.

Mechanism of Action: For the broader class of bioactive isoquinolines, the precise mechanisms of action are often not fully understood. nih.gov This is a significant gap that needs to be addressed to optimize these compounds for therapeutic use.

Physicochemical and Spectroscopic Characterization: Detailed experimental data on the physicochemical properties, such as solubility, stability, and pKa, of this compound are not readily available. Comprehensive spectroscopic data (NMR, IR, MS) is also not extensively reported in the public domain. uni.lumdpi.comwhiterose.ac.uk

Material Science Applications: There is a complete lack of research exploring the potential of this compound in the field of material science.

These gaps present numerous opportunities for researchers to make significant contributions to the understanding and application of this compound.

Future Directions in Synthetic Innovation

Future synthetic efforts could focus on several key areas:

Development of More Efficient and Greener Synthetic Routes: While the Heck reaction is effective, exploring alternative, more sustainable synthetic methods would be beneficial. mdpi.comorganic-chemistry.orgnih.govlibretexts.org This could include biocatalytic approaches or the use of more environmentally friendly solvents and reagents.

Diversity-Oriented Synthesis: The synthesis of a library of derivatives of this compound with modifications at various positions of the isoquinoline ring would be highly valuable. This would enable comprehensive structure-activity relationship (SAR) studies. nih.gov

Asymmetric Synthesis: For potential pharmaceutical applications, the development of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound and its derivatives will be crucial.

Prospects in Biological Target Identification and Mechanism Elucidation

A major focus of future research should be the comprehensive biological evaluation of this compound. This should include:

Broad-Spectrum Biological Screening: The compound should be screened against a wide range of biological targets, including various bacterial and fungal strains, viruses, and cancer cell lines. nih.govnih.govnih.gov

Target Identification and Validation: For any identified biological activity, the next critical step will be to identify the specific molecular target(s). Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for this purpose.

Mechanistic Studies: Once a target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect at the molecular level. This could involve enzymatic assays, cell-based assays, and structural biology studies to understand the binding interactions. nih.gov

Potential for Advanced Material Design

The application of isoquinoline derivatives in material science is an emerging area with significant potential. amerigoscientific.comacs.org Future research could explore the use of this compound in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and nitrogen atom of the isoquinoline ring make it an excellent candidate as a ligand for the construction of novel MOFs with potential applications in gas storage, catalysis, and sensing. amerigoscientific.com

Organic Electronics: The aromatic nature of the isoquinoline core suggests that its derivatives could be investigated for their potential as organic semiconductors or components in organic light-emitting diodes (OLEDs).

Corrosion Inhibitors: Isoquinoline derivatives have been shown to be effective corrosion inhibitors. The specific properties of this compound in this regard could be a valuable area of investigation. acs.org

Q & A

Q. How can computational modeling aid in predicting reactivity or binding interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking studies (AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes), using crystallographic data from the Protein Data Bank. Validate predictions with experimental binding assays (e.g., SPR or ITC) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to confirm connectivity. For ambiguous peaks, compare with spectral libraries (e.g., PubChem or Reaxys) or synthesize derivatives (e.g., methyl esters) to isolate signals. Impurity profiling via LC-MS/MS can identify side products interfering with analysis .

Q. What strategies improve low yields in multi-step syntheses of this compound?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, catalyst loading) via Design of Experiments (DoE) approaches. For Pd-catalyzed steps, screen ligands (e.g., XPhos, SPhos) to enhance cross-coupling efficiency. Intermediate stability should be assessed via TLC or in situ FTIR to identify degradation pathways .

Data Reporting and Reproducibility

Q. What statistical methods are appropriate for validating synthetic reproducibility?

  • Methodological Answer : Use triplicate experiments with standard deviations reported for yields. For purity, employ ANOVA to compare batch-to-batch variability. Include detailed reaction parameters (e.g., equivalents, solvent ratios) in Supplementary Information to ensure reproducibility, aligning with guidelines for chemical methodology papers .

Q. How to design stability studies under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products. For photostability, expose samples to UV light (ICH Q1B guidelines). Data should be analyzed using kinetic models (e.g., Arrhenius plots) to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.